molecular formula C11H10ClN3O4 B12539047 4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide CAS No. 672942-96-0

4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide

Cat. No.: B12539047
CAS No.: 672942-96-0
M. Wt: 283.67 g/mol
InChI Key: AJMVWTRUUUOPAS-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorobenzamido group, an oxazolidine ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the chlorobenzamido intermediate. This intermediate is then reacted with an oxazolidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of soluble epoxide hydrolase, affecting pathways related to inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazolidine ring and chlorobenzamido group make it a versatile compound for various applications in research and industry.

Properties

CAS No.

672942-96-0

Molecular Formula

C11H10ClN3O4

Molecular Weight

283.67 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)amino]-3-oxo-1,2-oxazolidine-5-carboxamide

InChI

InChI=1S/C11H10ClN3O4/c12-6-3-1-5(2-4-6)10(17)14-7-8(9(13)16)19-15-11(7)18/h1-4,7-8H,(H2,13,16)(H,14,17)(H,15,18)

InChI Key

AJMVWTRUUUOPAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2C(ONC2=O)C(=O)N)Cl

Origin of Product

United States

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